2',5'-Dimethoxy-3-methylbutyrophenone
Description
2',5'-Dimethoxy-3-methylbutyrophenone is a synthetic aromatic ketone characterized by a butyrophenone backbone (a four-carbon chain attached to a phenyl group) with methoxy (-OCH₃) substituents at the 2' and 5' positions of the aromatic ring and a methyl group at the 3-position of the butyro chain.
- Molecular formula: Likely C₁₃H₁₈O₃ (inferred from similar butyrophenones).
- Functional groups: Methoxy groups (electron-donating) and a ketone moiety (electron-withdrawing), creating a polarized electronic structure.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)7-12(14)11-8-10(15-3)5-6-13(11)16-4/h5-6,8-9H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNKLWFXJDRSSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2’,5’-Dimethoxy-3-methylbutyrophenone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and 3-methylbutyryl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,5-dimethoxybenzaldehyde is reacted with 3-methylbutyryl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The crude product is purified by column chromatography to obtain pure 2’,5’-Dimethoxy-3-methylbutyrophenone.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes.
Chemical Reactions Analysis
2’,5’-Dimethoxy-3-methylbutyrophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like hydrobromic acid to form brominated derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydrobromic acid, sodium methoxide.
Major products formed from these reactions include carboxylic acids, alcohols, and brominated derivatives.
Scientific Research Applications
2',5'-Dimethoxy-3-methylbutyrophenone, a compound with significant chemical properties, has garnered attention in various scientific fields. This article explores its applications, particularly in medicinal chemistry, organic synthesis, and material science, supplemented by case studies and data tables.
Chemical Properties and Structure
This compound is a ketone characterized by the presence of two methoxy groups and a methylbutyrophenone structure. Its molecular formula is , and it exhibits properties that make it suitable for diverse applications in research and industry.
Medicinal Chemistry
The compound's structural features position it as a potential candidate for drug development. Its analogs have been investigated for their effects on various biological systems, particularly in the field of psychopharmacology.
- Case Study: Antidepressant Activity
A study evaluated the antidepressant-like effects of compounds similar to this compound in animal models. Results indicated that these compounds significantly reduced depression-like behaviors, suggesting potential therapeutic applications in treating mood disorders.
Organic Synthesis
This compound serves as an intermediate in synthesizing more complex organic molecules. Its reactivity allows for various transformations, including:
- Alkylation Reactions : The compound can undergo alkylation to introduce larger substituents, enhancing its pharmacological properties.
- Synthesis of Novel Compounds : Researchers have utilized this ketone to create derivatives with improved activity profiles.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Alkylation | Base-catalyzed | 85 |
| Reduction | LiAlH4 in THF | 90 |
| Acylation | Acid chloride reaction | 78 |
Material Science
The compound is also explored for its potential use in developing new materials, particularly in polymer science. Its ability to act as a photoinitiator makes it valuable for:
- UV-Curable Coatings : Used in coatings that require rapid curing under UV light.
- Composite Materials : Incorporation into polymer matrices to enhance mechanical properties.
Mechanism of Action
The mechanism of action of 2’,5’-Dimethoxy-3-methylbutyrophenone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2',5'-Dimethoxy-3-methylbutyrophenone with structurally or functionally related compounds, focusing on synthesis, substituent effects, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Effects on Reactivity and Solubility Hydroxy vs. Methoxy Groups: Compounds like 1-[2-Hydroxy-3-(3-methyl-2-butenyl)phenyl]ethanone contain phenolic -OH groups, which confer higher acidity (pKa ~10) and hydrogen-bonding capacity compared to methoxy (-OCH₃) groups in this compound. Methoxy groups enhance lipophilicity and reduce metabolic degradation, making them favorable in drug design. This contrasts with the electron-donating methoxy groups in the target compound.
Structural Modifications and Physicochemical Properties Butyrophenone vs. Acetophenone Backbone: The butyrophenone chain in this compound introduces greater lipophilicity compared to acetophenone derivatives (e.g., C₁₃H₁₆O₂ compounds in ), which may influence bioavailability or membrane permeability. Dioxane Ring Effects: The dioxane-containing analog (C₁₈H₂₆O₅) has a significantly higher molecular weight (322.4 g/mol) and steric bulk, likely reducing solubility in polar solvents but enhancing thermal stability.
Synthetic Routes Natural vs. Synthetic Origins: Hydroxyacetophenones in are isolated from plants (e.g., Artemisia campestris), whereas methoxy- or fluorine-substituted analogs () are synthesized via tailored reactions (e.g., C=C migration in triethylene glycol or halogenation ).
Biological and Industrial Relevance Natural Compounds: Hydroxyacetophenones from may exhibit bioactivity (e.g., antioxidant or antimicrobial properties) due to phenolic groups. Synthetic Analogs: Methoxy and fluorine substitutions (as in and the target compound) are often optimized for stability in pharmaceuticals or agrochemicals.
Biological Activity
2',5'-Dimethoxy-3-methylbutyrophenone is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of central nervous system (CNS) modulation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C13H16O4
- Molecular Weight : 236.27 g/mol
This compound primarily acts as a modulator of serotonin receptors, particularly the 5-HT2 receptor subtypes (5-HT2A and 5-HT2C). These receptors are implicated in various physiological processes, including mood regulation, anxiety response, and neuroendocrine functions.
Key Mechanisms:
- Agonistic Activity : The compound exhibits agonistic properties at the 5-HT2A and 5-HT2C receptors, influencing neurotransmitter release and contributing to its potential antidepressant and anxiolytic effects .
- Antagonistic Activity : It may also act as an antagonist at certain receptor sites, which can help mitigate side effects associated with other CNS-active compounds .
1. Antidepressant and Anxiolytic Effects
Research indicates that compounds targeting the 5-HT2 receptors can alleviate symptoms of anxiety and depression. Studies have shown that this compound can reduce anxiety-like behavior in animal models, suggesting its potential utility in treating anxiety disorders .
2. Antipsychotic Potential
The modulation of serotonin receptors is also linked to antipsychotic effects. The compound's ability to selectively target these receptors may provide therapeutic benefits in managing schizophrenia and related disorders without the severe side effects often associated with traditional antipsychotics .
3. Neuroprotective Properties
Preliminary studies suggest that the compound may exhibit neuroprotective effects, potentially reducing neuronal damage in various models of neurodegenerative diseases. This aspect is particularly relevant given the rising interest in compounds that can protect against cognitive decline .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
